4-Bromo-2-iodo-3-nitropyridine
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Overview
Description
4-Bromo-2-iodo-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithiums and organomagnesiums.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organolithium reagents, organomagnesium reagents, and transition metal catalysts.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Various substituted pyridines depending on the substituent introduced.
Reduction Reactions: 4-Bromo-2-iodo-3-aminopyridine.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-2-iodo-3-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-3-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which makes the ring more susceptible to nucleophilic attackThe nitro group can also undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-iodo-3-nitropyridine is unique due to the specific positions of the bromine, iodine, and nitro groups on the pyridine ring. This unique arrangement allows for specific reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C5H2BrIN2O2 |
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Molecular Weight |
328.89 g/mol |
IUPAC Name |
4-bromo-2-iodo-3-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
InChI Key |
YADBMEVLDVKOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])I |
Origin of Product |
United States |
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